

An In-depth Technical Guide to 4-Nitro-2-phenyl-1H-indole

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Compound of Interest

Compound Name: 4-Nitro-2-phenyl-1H-indole

Cat. No.: B1317524

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Core Compound Details

Molecular Formula: C₁₄H₁₀N₂O₂ [1]

Molecular Weight: 238.24 g/mol [1]

This technical guide provides a comprehensive overview of **4-Nitro-2-phenyl-1H-indole**, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The strategic placement of the nitro group and the phenyl substituent on the indole scaffold suggests potential for diverse biological activities. This document outlines its chemical properties, a detailed synthetic protocol, and explores its potential biological applications with relevant experimental methodologies.

Physicochemical Data

Property	Value	Reference
Molecular Weight	238.24 g/mol	[1]
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₂	[1]
IUPAC Name	4-nitro-2-phenyl-1H-indole	[1]
CAS Number	7746-36-3	[1]
XLogP3-AA	3.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]

Synthesis of 4-Nitro-2-phenyl-1H-indole

The synthesis of **4-Nitro-2-phenyl-1H-indole** can be achieved via the well-established Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a plausible method for the synthesis of **4-Nitro-2-phenyl-1H-indole** based on the Fischer indole synthesis, starting from 4-nitrophenylhydrazine and acetophenone.

Step 1: Formation of 4-Nitrophenylhydrazone of Acetophenone

- In a 250 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) in 50 mL of ethanol.
- To this solution, add 4-nitrophenylhydrazine (1.53 g, 10 mmol).
- Add a few drops of glacial acetic acid to catalyze the condensation reaction.
- The reaction mixture is stirred at room temperature for 30 minutes and then gently refluxed for 1 hour.

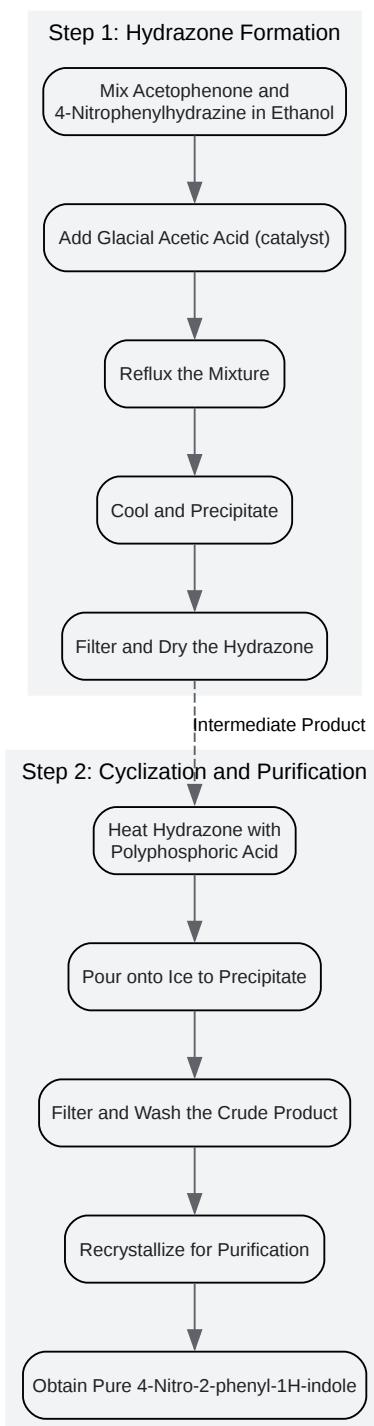
- After reflux, the mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the hydrazone.
- The solid product is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator.

Step 2: Cyclization to **4-Nitro-2-phenyl-1H-indole**

- The dried 4-nitrophenylhydrazone of acetophenone is mixed with a suitable acid catalyst. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this cyclization.
- A mixture of the hydrazone and an excess of PPA (e.g., 10-20 times the weight of the hydrazone) is heated with stirring at 100-120°C for 2-3 hours.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
- The precipitated crude product is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
- The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **4-Nitro-2-phenyl-1H-indole**.

Logical Workflow for Fischer Indole Synthesis

Workflow for the Synthesis of 4-Nitro-2-phenyl-1H-indole

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Caption: A flowchart illustrating the two-step process for the synthesis of **4-Nitro-2-phenyl-1H-indole** via the Fischer indole synthesis.

Potential Biological Activities and Experimental Evaluation

Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the nitro group, a known pharmacophore, suggests that **4-Nitro-2-phenyl-1H-indole** could be a candidate for such activities.

Anticancer Activity

While specific data for **4-Nitro-2-phenyl-1H-indole** is not readily available in the cited literature, studies on structurally related compounds provide insights into its potential as an anticancer agent. For instance, a novel indoline derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline, has demonstrated cytotoxicity against the MCF-7 breast cancer cell line.^[6] Furthermore, substituted 5-nitroindole derivatives have shown potent anticancer activities against HeLa cells.^[7]

Compound	Cell Line	IC ₅₀ (μM)	Reference
N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline	MCF-7 (Breast Cancer)	64.10	[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

- Cell Seeding: Plate cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **4-Nitro-2-phenyl-1H-indole** in the appropriate cell culture medium. Replace the medium in the wells with the medium

containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Indole-based compounds have been extensively investigated for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for **4-Nitro-2-phenyl-1H-indole** were not found in the provided search results, a general protocol for determining its potential antimicrobial activity is presented below.

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]

- Preparation of Inoculum: Grow the bacterial strain of interest (e.g., *Staphylococcus aureus* or *Escherichia coli*) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum concentration (approximately 5 x 10⁵ CFU/mL).
- Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of **4-Nitro-2-phenyl-1H-indole** in the broth medium.

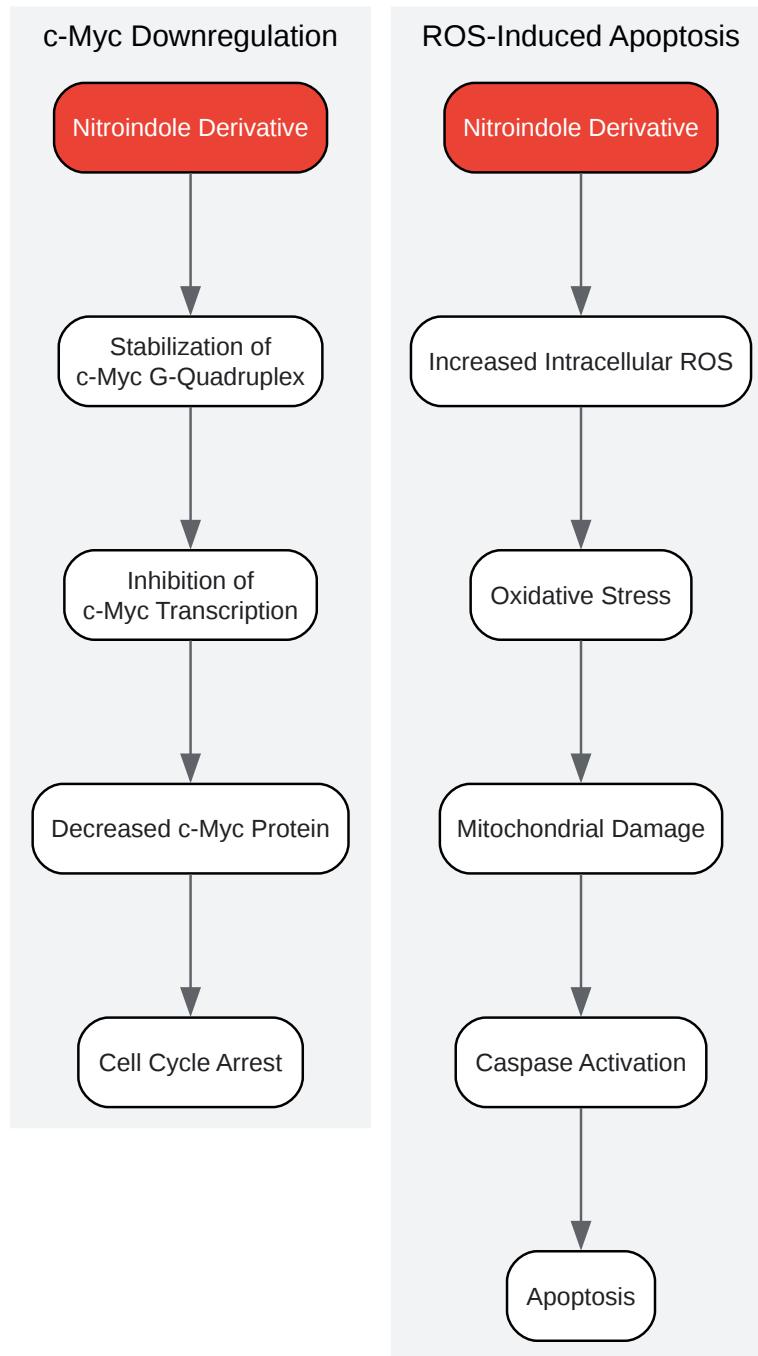
- Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways

Indole derivatives have been shown to modulate various signaling pathways implicated in cancer progression. While the specific molecular targets of **4-Nitro-2-phenyl-1H-indole** are yet to be fully elucidated, related compounds are known to interfere with key cellular processes. For instance, indole compounds can modulate the PI3K/Akt/mTOR/NF-κB signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.^{[10][11][12]} Furthermore, 5-nitroindole derivatives have been reported to downregulate the expression of the c-Myc oncogene and induce apoptosis through the generation of reactive oxygen species (ROS).^{[7][13]}

Proposed Mechanism of Action in Cancer Cells

Potential Anticancer Signaling Pathways of Nitroindole Derivatives

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Caption: A diagram illustrating the potential mechanisms of anticancer activity for nitroindole derivatives, involving c-Myc downregulation and induction of apoptosis via reactive oxygen species (ROS).

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